Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-
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Overview
Description
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and pyridine derivatives under specific conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities.
5-Phenylthiazole: Shares the thiazole ring and phenyl group but lacks the dimethylamino and carboxylic acid functionalities.
Thiazolo[4,5-b]pyridine derivatives: A class of compounds with varying substituents on the thiazole and pyridine rings.
Uniqueness
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the carboxylic acid group allows for further derivatization and conjugation with other molecules.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2S/c1-18(2)15-17-13-12(21-15)10(14(19)20)8-11(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,19,20) |
InChI Key |
HQYDUJBQTRNDGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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